molecular formula C15H21NO2 B2471551 Tert-butyl 3-phenylpyrrolidine-3-carboxylate CAS No. 2248417-80-1

Tert-butyl 3-phenylpyrrolidine-3-carboxylate

Cat. No.: B2471551
CAS No.: 2248417-80-1
M. Wt: 247.338
InChI Key: FLDWDBZIFLPHTD-UHFFFAOYSA-N
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Description

Tert-butyl 3-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-phenylpyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with phenylmagnesium bromide or phenyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-phenylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-phenylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The phenyl group can participate in π-π interactions with aromatic residues in the target proteins, enhancing the binding strength.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 3-phenylpyrrolidine-1-carboxylate
  • Phenylpyrrolidine derivatives

Uniqueness

Tert-butyl 3-phenylpyrrolidine-3-carboxylate is unique due to the presence of both the tert-butyl and phenyl groups, which provide a combination of steric and electronic effects. This combination can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl 3-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-14(2,3)18-13(17)15(9-10-16-11-15)12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDWDBZIFLPHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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